molecular formula C21H21N3O2S2 B295202 2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one

Cat. No.: B295202
M. Wt: 411.5 g/mol
InChI Key: KIJQTCHEPXMWNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one, also known as DQP, is a novel compound that has gained attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that this compound can inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of immune responses. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one in lab experiments is its high potency and selectivity, which allows for the study of specific enzymes and signaling pathways. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one, including the development of more potent and selective analogs, the investigation of its potential use in combination with other drugs, and the exploration of its potential applications in other areas of research, such as neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one can be synthesized using a multi-step process that involves the condensation of 2-acetylthiophene with 2-chloro-6-methyl-3-prop-2-enylpyrimidine, followed by the reaction of the resulting intermediate with 3,4-dihydro-2H-quinoline-1-thione and sodium hydride. The final product is obtained through oxidation with hydrogen peroxide and sulfuric acid.

Scientific Research Applications

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one has shown promising results in various scientific research applications, including cancer research, cardiovascular disease, and inflammation. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory conditions.

Properties

Molecular Formula

C21H21N3O2S2

Molecular Weight

411.5 g/mol

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H21N3O2S2/c1-3-10-24-20(26)16-12-14(2)28-19(16)22-21(24)27-13-18(25)23-11-6-8-15-7-4-5-9-17(15)23/h3-5,7,9,12H,1,6,8,10-11,13H2,2H3

InChI Key

KIJQTCHEPXMWNQ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)N3CCCC4=CC=CC=C43

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)N3CCCC4=CC=CC=C43

Origin of Product

United States

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